molecular formula C4H7BF3KO B13586718 Potassium trans-2-(hydroxymethyl)cyclopropyltrifluoroborate

Potassium trans-2-(hydroxymethyl)cyclopropyltrifluoroborate

Cat. No.: B13586718
M. Wt: 178.00 g/mol
InChI Key: WLVCVKRCFKXNST-RFKZQXLXSA-N
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Description

rac-Potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide: is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a trifluoroborate group attached to a cyclopropyl ring, which is further substituted with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide typically involves the reaction of a suitable cyclopropyl precursor with a boron-containing reagent. One common method involves the use of potassium trifluoroborate and a cyclopropyl alcohol derivative under specific reaction conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: rac-Potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The trifluoroborate group can be reduced to form a borane derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of a carboxyl-substituted cyclopropyl boranuide.

    Reduction: Formation of a borane-substituted cyclopropyl derivative.

    Substitution: Formation of cyclopropyl derivatives with different functional groups.

Scientific Research Applications

rac-Potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide has several scientific research applications, including:

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of rac-potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide involves its interaction with specific molecular targets and pathways. In the context of BNCT, the compound is taken up by cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles capable of destroying cancer cells. The trifluoroborate group plays a crucial role in this process by facilitating the uptake and retention of the compound in cancer cells.

Comparison with Similar Compounds

rac-Potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide can be compared with other similar compounds, such as:

  • rac-Potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide
  • rac-Potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide
  • rac-Potassium trifluoro[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boranuide

These compounds share similar structural features but differ in the substituents on the cyclopropyl ring. The presence of different substituents can influence the reactivity, stability, and applications of these compounds. rac-Potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide is unique due to the presence of the hydroxymethyl group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C4H7BF3KO

Molecular Weight

178.00 g/mol

IUPAC Name

potassium;trifluoro-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide

InChI

InChI=1S/C4H7BF3O.K/c6-5(7,8)4-1-3(4)2-9;/h3-4,9H,1-2H2;/q-1;+1/t3-,4+;/m0./s1

InChI Key

WLVCVKRCFKXNST-RFKZQXLXSA-N

Isomeric SMILES

[B-]([C@@H]1C[C@H]1CO)(F)(F)F.[K+]

Canonical SMILES

[B-](C1CC1CO)(F)(F)F.[K+]

Origin of Product

United States

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